molecular formula C17H14ClN3O3 B2539804 2-(4-chlorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034394-99-3

2-(4-chlorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No. B2539804
CAS RN: 2034394-99-3
M. Wt: 343.77
InChI Key: GDSKPVRQWMHWSL-UHFFFAOYSA-N
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Description

The compound "2-(4-chlorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide" is a chemically synthesized molecule that is likely to exhibit interesting interactions due to the presence of various functional groups such as chlorophenoxy, furanyl, pyrazinyl, and acetamide. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can help infer the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including reactions with chlorinated reagents and the formation of intermediate products. For instance, the synthesis of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide is achieved through the reaction of 6-methyluracil with 2-chloromethyltiiran followed by a subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide . This suggests that the synthesis of the compound may also involve chlorinated intermediates and specific reagents that introduce the furanyl and pyrazinyl groups.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. For example, the structure and conformation of 2-phenyl-N-(pyrazin-2-yl)acetamide were investigated using these techniques, complemented by density functional theory (DFT) calculations . The geometrical parameters obtained from these analyses are typically in good agreement with the experimental data, suggesting that a similar approach would be effective for analyzing the molecular structure of "2-(4-chlorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide".

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents attached to the acetamide core. The presence of electron-withdrawing or electron-donating groups can affect the molecule's reactivity. For instance, the crystal structures of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide show that intermolecular interactions such as hydrogen bonds and halogen-arene interactions play a significant role in the chemical behavior of these compounds . Therefore, it can be inferred that "2-(4-chlorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide" may also engage in similar interactions, affecting its reactivity and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be deduced from their molecular structure and intermolecular interactions. The crystal structure analysis often reveals the presence of hydrogen bonding, which can influence the compound's melting point, solubility, and other physical properties. The vibrational frequencies and NMR chemical shifts provide information about the electronic environment of the molecule . Additionally, the HOMO-LUMO analysis and hyperpolarizability calculations can give insights into the electronic properties and potential applications in nonlinear optics . These techniques would likely be applicable to the compound to determine its physical and chemical properties.

Scientific Research Applications

Crystal Structures and Hydrogen Bonding

Research demonstrates the importance of hydrogen bonding and halogen interactions in the crystal structures of related compounds. For example, Narayana et al. (2016) elucidated the crystal structures of C,N-disubstituted acetamides, highlighting the role of N—H⋯O and C—H⋯O hydrogen bonds along with C—Cl⋯π(arene) interactions in forming complex sheet structures Narayana et al., 2016.

Coordination Chemistry and Antioxidant Activity

Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives, revealing their significant antioxidant activity through various hydrogen bonding interactions in their supramolecular architectures Chkirate et al., 2019.

Nonlinear Optical Properties

Theoretical investigations by Castro et al. (2017) on similar crystalline acetamides, including polarization effects, identified these compounds as promising candidates for photonic devices due to their notable nonlinear optical properties Castro et al., 2017.

Synthesis Methods and Biological Activities

Research on the synthesis of phenoxy amide derivatives by Wang et al. (2011) explored the impact of solvent polarity on chlorination processes, contributing to the development of new derivatives with potential biological applications Wang et al., 2011.

DPPH Scavenging, Analgesic, and Anti-inflammatory Agents

Nayak et al. (2014) synthesized and characterized a new compound within this chemical class, demonstrating its effectiveness as an antioxidant, analgesic, and anti-inflammatory agent Nayak et al., 2014.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-13-1-3-14(4-2-13)24-11-16(22)21-9-15-17(20-7-6-19-15)12-5-8-23-10-12/h1-8,10H,9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSKPVRQWMHWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC2=NC=CN=C2C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

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